molecular formula C8H12O6 B12218083 3-(Acetyloxy)hexanedioic acid

3-(Acetyloxy)hexanedioic acid

Cat. No.: B12218083
M. Wt: 204.18 g/mol
InChI Key: DIURQXGDLBIRML-UHFFFAOYSA-N
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Description

3-(Acetyloxy)hexanedioic acid is an organic compound that serves as an intermediate in various chemical processes It is structurally characterized by a hexanedioic acid backbone with an acetyloxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Acetyloxy)hexanedioic acid can be synthesized through the esterification of hexanedioic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetyloxy group on the hexanedioic acid backbone.

Industrial Production Methods

Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)hexanedioic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed to yield hexanedioic acid and acetic acid.

    Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

    Hydrolysis: Hexanedioic acid and acetic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: Reduced forms of the carboxylic acid groups, such as alcohols.

Scientific Research Applications

3-(Acetyloxy)hexanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)hexanedioic acid involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and hexanedioic acid, which can then participate in further biochemical reactions. These interactions can affect metabolic pathways and cellular processes, making the compound of interest in both basic and applied research.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid:

    3-Hydroxyhexanedioic acid: Similar structure with a hydroxy group instead of an acetyloxy group.

    Glutaric acid: A shorter-chain dicarboxylic acid with similar chemical properties.

Uniqueness

3-(Acetyloxy)hexanedioic acid is unique due to the presence of the acetyloxy group, which imparts different chemical reactivity and potential applications compared to its analogs. This functional group allows for specific reactions and interactions that are not possible with the other similar compounds.

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

3-acetyloxyhexanedioic acid

InChI

InChI=1S/C8H12O6/c1-5(9)14-6(4-8(12)13)2-3-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13)

InChI Key

DIURQXGDLBIRML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC(=O)O)CC(=O)O

Origin of Product

United States

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